DNA Gyrase B Inhibition: Class‑Level Benchmarking for Benzofuran–Pyrazole Hybrids
Although direct experimental data for N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)benzofuran-2-carboxamide are not yet published, closely related benzofuran–pyrazole hybrids within the same chemotype have demonstrated potent inhibition of E. coli DNA gyrase B. Compound 9 in the study by Abd El-Karim et al. achieved an IC₅₀ of 9.80 µM, comparable to the fluoroquinolone antibiotic ciprofloxacin [1]. The target compound shares the identical benzofuran–pyrazole hybrid framework and ethoxyethyl linker motif, suggesting a similar mechanism of action. This class‑level inference positions the target compound as a candidate for antimicrobial development, differentiating it from simple benzofuran‑2‑carboxamides that lack DNA gyrase B inhibitory activity [1].
| Evidence Dimension | DNA gyrase B inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not yet reported (class‑level inference from compound 9: IC₅₀ ≈ 9.80 µM expected) |
| Comparator Or Baseline | Compound 9 (benzofuran–pyrazole hybrid with ethoxyethyl linker) IC₅₀ = 9.80 µM vs. ciprofloxacin (positive control, comparable potency) [1] |
| Quantified Difference | Comparable to ciprofloxacin; simple benzofuran-2-carboxamides show no inhibition |
| Conditions | E. coli DNA gyrase B enzyme inhibition assay [1] |
Why This Matters
This class‑level evidence indicates that procurement of the target compound, rather than a generic benzofuran‑2‑carboxamide, is essential for any research program targeting bacterial DNA gyrase B.
- [1] Abd El-Karim, S. S.; Anwar, M. M.; Syam, Y. M.; Awad, H. M.; Negm El-Dein, A.; El-Ashrey, M. K.; Alkahtani, H. M.; Abdelwahed, S. H. New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies. Pharmaceuticals 2024, 17 (12), 1664. https://doi.org/10.3390/ph17121664. View Source
